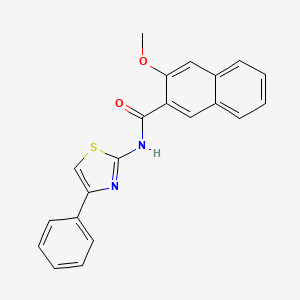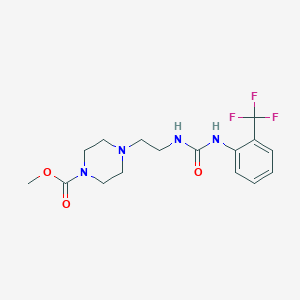
Methyl 4-(2-(3-(2-(trifluoromethyl)phenyl)ureido)ethyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a trifluoromethyl group, a phenyl group, a ureido group, an ethyl group, a piperazine ring, and a carboxylate ester. The trifluoromethyl group is a functional group that has the formula -CF3 . The phenyl group is a functional group with the formula -C6H5. The ureido group (-NH-CO-NH2) is a functional group that appears in many organic compounds, including urea. The ethyl group (-CH2-CH3) is a common alkyl group in organic chemistry. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. A carboxylate is a salt or ester of a carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central piperazine ring. The trifluoromethyl group is known to have a significant electronegativity, which could influence the overall structure and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoromethyl group, the ureido group, and the piperazine ring. The trifluoromethyl group is known to be quite reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group, the ureido group, and the piperazine ring. The trifluoromethyl group is known to significantly influence the properties of the compounds it is part of .Applications De Recherche Scientifique
Synthesis and Biological Evaluation Compounds with structures analogous to the specified chemical have been synthesized and evaluated for their antimicrobial, antiviral, and anticancer activities. For instance, a study presented the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which were found to possess good or moderate activities against test microorganisms, indicating the potential of these structures in developing antimicrobial agents (Bektaş et al., 2007). Similarly, urea and thiourea derivatives of piperazine doped with febuxostat were synthesized and showed promising antiviral and antimicrobial activities (Reddy et al., 2013).
Anticancer Activity The anticancer potential of similar compounds has also been explored. For example, the metabolic disposition of casopitant, a potent neurokinin-1 receptor antagonist with structural similarities, was studied across various species, including its absorption, distribution, metabolism, and elimination, highlighting the compound's pharmacokinetics relevant to cancer treatment support (Miraglia et al., 2010).
Herbicidal and Plant Growth Regulatory Activities Research into piperazine derivatives has extended into agrochemical fields as well. The biological evaluation of newly synthesized aryl(thio)carbamoyl derivatives of 1- and 1-(2-aminoethyl)-piperazines as potential herbicides and plant growth regulators demonstrated the herbicidal activity against Triticum aestivum, suggesting their use in agricultural applications (Stoilkova et al., 2014).
Design and Synthesis for Specific Targets The design and synthesis of novel compounds based on specific biological targets are a critical aspect of chemical research. For instance, novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were synthesized as potent carbonic anhydrase IX inhibitors, showing significant potential in cancer therapy (Lolak et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of biomolecules .
Result of Action
Compounds with similar structures have been known to play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other molecules can significantly influence the action and stability of a compound .
Propriétés
IUPAC Name |
methyl 4-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O3/c1-26-15(25)23-10-8-22(9-11-23)7-6-20-14(24)21-13-5-3-2-4-12(13)16(17,18)19/h2-5H,6-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICZVUYADGWTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
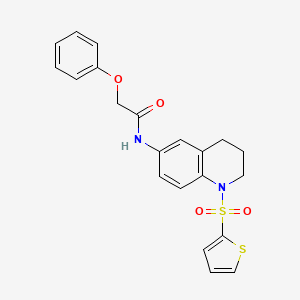
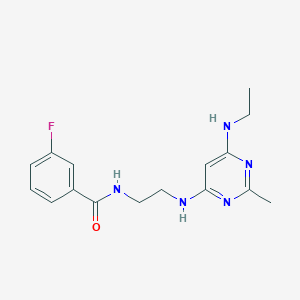
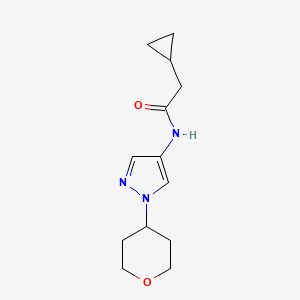
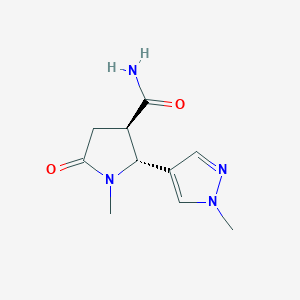
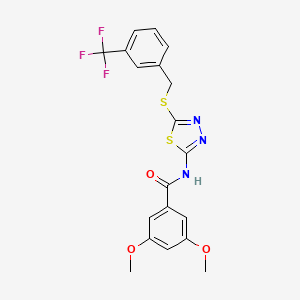
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2819852.png)
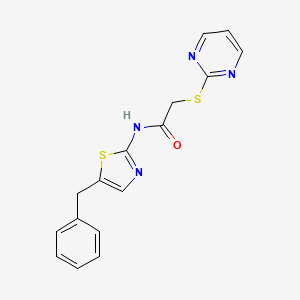
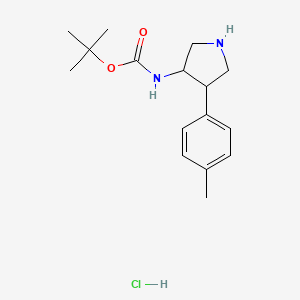
![(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2819858.png)


![N~2~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2819863.png)

